3-Bromo-N-(4-bromo-2-methylphenyl)benzamide
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Overview
Description
3-Bromo-N-(4-bromo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Br2NO It is a brominated benzamide derivative, characterized by the presence of two bromine atoms and a methyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-bromo-2-methylphenyl)benzamide typically involves the bromination of N-(4-bromo-2-methylphenyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-bromo-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-N-(4-bromo-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-bromo-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- N-(4-Bromo-2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research purposes .
Properties
Molecular Formula |
C14H11Br2NO |
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Molecular Weight |
369.05 g/mol |
IUPAC Name |
3-bromo-N-(4-bromo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
GZNZTDRHUWPWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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